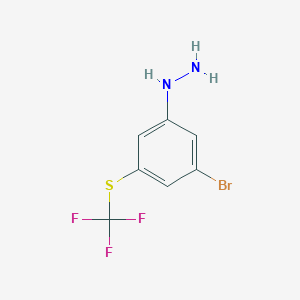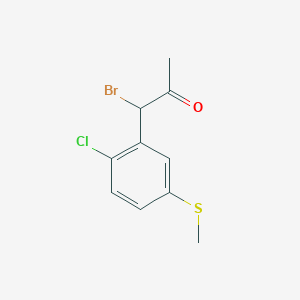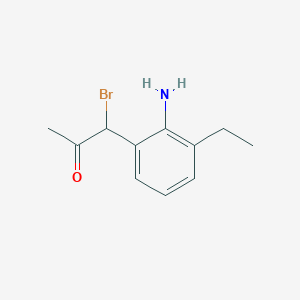
1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes difluoromethoxy and methylthio functional groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is prepared with the desired substituents (difluoromethoxy and methylthio groups) through electrophilic aromatic substitution reactions.
Attachment of the propanone group: The propanone group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the substituted phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or methylthio groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The difluoromethoxy and methylthio groups play a crucial role in modulating the compound’s activity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one: This compound has a similar structure but with different positions of the substituents on the phenyl ring, leading to variations in chemical reactivity and biological activity.
1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one: Another isomer with different substituent positions, which may exhibit distinct properties and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties that are not observed in its isomers.
Eigenschaften
Molekularformel |
C11H12F2O2S |
|---|---|
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
1-[3-(difluoromethoxy)-4-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2O2S/c1-3-8(14)7-4-5-10(16-2)9(6-7)15-11(12)13/h4-6,11H,3H2,1-2H3 |
InChI-Schlüssel |
MNZZJNGNVWMEOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1)SC)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate](/img/structure/B14050315.png)
![(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B14050316.png)




![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)




